Proparacaine Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure
Proparacaine Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proparacaine hydrochloride is a potent and rapidly acting topical local anesthetic, primarily utilized in ophthalmic procedures.[1][2] As an amino ester derivative of benzoic acid, its efficacy lies in the reversible blockade of nerve impulse conduction, inducing temporary anesthesia of the cornea and conjunctiva.[1][3] This guide provides an in-depth exploration of the chemical properties and structural attributes of proparacaine hydrochloride, offering valuable insights for researchers, scientists, and professionals engaged in drug development and formulation. Understanding these fundamental characteristics is paramount for ensuring drug quality, stability, and therapeutic effectiveness.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development and application. These properties influence its solubility, stability, and bioavailability.
Core Chemical Attributes
| Property | Value | Source(s) |
| IUPAC Name | 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride | [1] |
| Synonyms | Proxymetacaine hydrochloride, Proparacaine HCl | [1] |
| Chemical Formula | C₁₆H₂₇ClN₂O₃ | [1] |
| Molecular Weight | 330.85 g/mol | [4] |
| CAS Number | 5875-06-9 | [4] |
| Melting Point | 178-185 °C | [5] |
| pKa | 3.2 | [6] |
| Solubility | Soluble in water, chloroform, and methanol. | [6] |
Structural Elucidation
Proparacaine hydrochloride's molecular architecture is central to its anesthetic activity. The molecule comprises three key components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine.
Caption: Chemical structure of Proparacaine Hydrochloride.
This amphiphilic nature allows the molecule to penetrate the lipid-rich nerve cell membrane and subsequently interact with its target, the voltage-gated sodium channels.[2]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural confirmation and quality control of pharmaceutical compounds.
UV-Visible Spectroscopy
Proparacaine hydrochloride exhibits characteristic absorption in the ultraviolet (UV) region. The UV spectrum in a pH 6.0 phosphate buffer shows maxima and minima at the same wavelengths as a reference standard.[5] A specific analytical wavelength of 310 nm is utilized for quantification.[5] For comparison, the structurally related local anesthetic, procaine, displays absorption maxima at 194 nm, 223 nm, and 294 nm.
Infrared (IR) Spectroscopy
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N-H stretching from the primary amine group.
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C-H stretching from the aromatic ring and aliphatic chains.
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C=O stretching from the ester group.
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C-O stretching from the ester and ether linkages.
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C-N stretching from the tertiary amine.
Analysis of the IR spectrum is a critical identity test in pharmacopeial monographs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of organic molecules. While a complete, assigned spectrum for proparacaine hydrochloride is not publicly cataloged, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the structure.
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¹H NMR: Signals corresponding to the aromatic protons, the protons of the propoxy and ethyl groups, and the methylene protons of the ester and amine chains would be expected.
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¹³C NMR: Resonances for the carbons of the benzene ring, the carbonyl carbon of the ester, and the aliphatic carbons of the propoxy and diethylaminoethyl groups would be observed.
The analysis of process-related impurities in proparacaine hydrochloride has been successfully carried out using NMR, confirming the utility of this technique in its characterization.[3]
Synthesis of Proparacaine Hydrochloride
The synthesis of proparacaine hydrochloride, while not detailed in a step-by-step protocol in readily available literature, can be inferred from studies on its process-related impurities.[3] The likely synthetic route involves a multi-step process culminating in the formation of the final hydrochloride salt.
Caption: Plausible synthetic workflow for Proparacaine Hydrochloride.
This proposed pathway involves the initial etherification of a substituted phenol, followed by esterification, reduction of a nitro group to a primary amine, and finally, conversion to the hydrochloride salt. The identification of impurities such as 3-amino-4-propoxybenzoic acid and 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride supports this proposed synthetic route.[3]
Mechanism of Action and Structure-Activity Relationship
Proparacaine hydrochloride exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal membrane.[1][2] This action inhibits the influx of sodium ions, which is necessary for the initiation and conduction of nerve impulses, thereby preventing the transmission of pain signals.[1]
The structure of proparacaine hydrochloride is intrinsically linked to its function, a concept known as the structure-activity relationship (SAR).
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Lipophilic Aromatic Ring: The substituted benzene ring provides the necessary lipophilicity for the drug to partition into the nerve cell membrane.
-
Intermediate Ester Linkage: This chain connects the lipophilic and hydrophilic portions of the molecule. As an ester, proparacaine is susceptible to hydrolysis by plasma esterases, contributing to its relatively short duration of action.
-
Hydrophilic Tertiary Amine: This group is essential for the water solubility of the hydrochloride salt and is believed to be the binding site to the sodium channel once the molecule is in its protonated, cationic form inside the neuron.
Modifications to any of these three components can significantly impact the potency, onset, and duration of anesthetic activity.
Analytical Methodologies
The quality control of proparacaine hydrochloride in bulk drug and pharmaceutical formulations relies on robust and validated analytical methods. High-performance liquid chromatography (HPLC) with UV-Vis detection is a commonly employed technique for the assay and impurity profiling of proparacaine hydrochloride.[3]
Representative HPLC-UV-Vis Method for Quantification
A validated HPLC-UV-Vis method for the determination of proparacaine in human aqueous humor has been reported, demonstrating the applicability of this technique for bioanalytical studies. The key parameters of this method are summarized below.
| Parameter | Details |
| Column | Bondesil C8 (250×4.6mm i.d., 5μm) |
| Mobile Phase | Acetonitrile and sodium dihydrogen phosphate (pH 3.0, 20mM) (30:70, v/v) |
| Detection | UV-Vis at 220 nm |
| Linearity Range | 75–4,000 ng/mL |
| Limit of Detection (LOD) | 25 ng/mL |
| Limit of Quantification (LOQ) | 75 ng/mL |
This method was found to be precise, accurate, and suitable for its intended purpose.
Method Validation
Any analytical method intended for quality control must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Stability
The stability of proparacaine hydrochloride is a critical factor in ensuring its therapeutic efficacy and safety. It is recommended that ophthalmic solutions of proparacaine hydrochloride be refrigerated and protected from light.[7] Studies have shown that storage at room temperature for extended periods can lead to a decrease in the drug's effectiveness.
Conclusion
Proparacaine hydrochloride is a well-characterized local anesthetic with a clear structure-activity relationship. Its chemical and physical properties are well-defined, enabling the development of robust analytical methods for its quality control. A comprehensive understanding of its synthesis, spectroscopic characteristics, and stability profile, as detailed in this guide, is essential for any scientist or researcher working with this important pharmaceutical compound. Further research into detailed spectral assignments and alternative synthetic routes could provide even greater insights into this widely used anesthetic.
References
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PubChem. Proparacaine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Proparacaine. National Center for Biotechnology Information. Available from: [Link]
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Wang, S., et al. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 190, 113497. Available from: [Link]
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Scribd. Proparacaine Hydrochloride. Available from: [Link]
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ResearchGate. Development and Validation of an HPLC–UV–Vis Method for the Determination of Proparacaine in Human Aqueous Humour. Available from: [Link]
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RSC Publishing. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. Available from: [Link]
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LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]
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ResearchGate. (PDF) Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods. Available from: [Link]
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U.S. Food and Drug Administration. 40277 Proparacaine Hydrochloride Ophthalmic Chemistry Review. Available from: [Link]
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PubChem. 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide. Available from: [Link]
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KEGG DRUG. Proparacaine hydrochloride. Available from: [Link]
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